(Z)-3-(1-Benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
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Overview
Description
(Z)-3-(1-Benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1-Benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Benzylation and phenylation: The pyrazole ring can be further functionalized by introducing benzyl and phenyl groups through nucleophilic substitution reactions.
Formation of the cyano group: This can be introduced via a reaction with a cyanating agent such as sodium cyanide.
Coupling with the benzodioxin derivative: The final step involves coupling the pyrazole derivative with a benzodioxin derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or phenyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the cyano group, converting it into an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
In biological research, pyrazole derivatives are often investigated for their enzyme inhibitory activities, which can be useful in drug discovery.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent, particularly for its anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-(1-Benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological activity being studied, but could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(1-Benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the pyrazole ring with the benzodioxin moiety, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(Z)-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3/c29-17-22(28(33)30-24-11-12-25-26(16-24)35-14-13-34-25)15-23-19-32(18-20-7-3-1-4-8-20)31-27(23)21-9-5-2-6-10-21/h1-12,15-16,19H,13-14,18H2,(H,30,33)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJAJIDUKMETMA-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)CC5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C\C3=CN(N=C3C4=CC=CC=C4)CC5=CC=CC=C5)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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